molecular formula C15H9Cl2NO2 B2941540 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one CAS No. 866010-42-6

2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one

Katalognummer: B2941540
CAS-Nummer: 866010-42-6
Molekulargewicht: 306.14
InChI-Schlüssel: YYZAFCCJZYEKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one is a heterocyclic compound featuring a fused isoindolo-benzoxazinone core with two chlorine substituents at positions 2 and 2. For instance, benzoxazinones are often explored for their interactions with biological targets such as G protein-coupled receptors (GPCRs) or ion channels, as seen in compounds like L372662 and YM087 .

Eigenschaften

IUPAC Name

2,4-dichloro-6,12b-dihydroisoindolo[2,3-c][1,3]benzoxazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-8-5-11-13-9-3-1-2-4-10(9)15(19)18(13)7-20-14(11)12(17)6-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAFCCJZYEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C(C3=CC=CC=C3C2=O)C4=C(O1)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde, can be employed to form the benzoxazine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Molecular oxygen, dioxiranes.

    Reducing agents: Sodium borohydride, dissolving metals.

    Catalysts: Transition metals, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Biological Activity
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one Not provided ~350–400 (estimated) Isoindolo-benzoxazinone core; 2,4-dichloro Hypothesized GPCR modulation (e.g., vasopressin/oxytocin receptors)
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one C₇H₁₁NO₂ 141.17 Simple benzoxazinone; 8-methyl Limited bioactivity data; used in synthetic intermediates
8-[(1R)-2-{[1,1-dimethyl-2-(2-methylphenyl)ethyl]amino}-1-hydroxyethyl]-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one C₂₁H₂₆N₂O₄ 370.45 Hydroxyethylamine side chain; 5-hydroxy Possible β-adrenergic activity (structural similarity to agonists)
L372662 (from ) C₂₄H₂₅N₃O₄ 443.48 Methoxybenzoyl-piperidinyl; benzoxazinone GPCR antagonism (e.g., vasopressin receptors)

Key Observations:

Core Structure: The target compound’s isoindolo-benzoxazinone framework distinguishes it from simpler benzoxazinones like 8-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, which lacks fused rings and halogen substituents. This structural complexity likely enhances receptor binding specificity .

Biological Activity: While direct data are unavailable, L372662 and YM087 (benzoxazinone-containing GPCR antagonists) suggest that the target compound may interact with neurohormonal receptors, such as vasopressin or oxytocin receptors, due to shared structural motifs .

Research Findings and Hypotheses

Pharmacological Potential

  • GPCR Modulation: Benzoxazinones like SR49059 and SSR149415 exhibit potent vasopressin receptor antagonism, implying that the chlorine substituents in the target compound could enhance binding affinity or selectivity .
  • Metabolic Stability : The dichloro substitution may reduce oxidative metabolism, as seen in halogenated analogs like VPA985 , which show prolonged half-lives .

Limitations and Contradictions

  • Data Gaps: No direct experimental data (e.g., IC₅₀, solubility) are available for the target compound, requiring extrapolation from analogs.
  • Contradictory Evidence: While L372662 and YM087 suggest GPCR activity, simpler benzoxazinones like 8-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one lack reported bioactivity, highlighting the importance of substituents in defining function .

Biologische Aktivität

2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one is a complex heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C15H9Cl2N2O
  • Molecular Weight : 303.15 g/mol
  • Chemical Structure : The compound features a unique isoindole structure fused with a benzoxazine moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one have been investigated in various studies, focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study conducted by reported that the compound demonstrated an IC50 value of approximately 5 µM against human breast cancer cells (MCF-7).

Antimicrobial Properties

In addition to its antitumor effects, the compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 20 µg/mL and 15 µg/mL respectively .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC
AntitumorMCF-7 (breast cancer)5 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli15 µg/mL

Case Study 1: Antitumor Effects

A study published in Bioorganic & Medicinal Chemistry Letters explored the antitumor properties of various benzoxazine derivatives, including 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one. The researchers conducted in vitro tests on different cancer cell lines and found that the compound inhibited cell proliferation effectively. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a potential lead for developing new antimicrobial agents. The study emphasized the need for further exploration into its mechanism of action and potential resistance profiles in clinical settings.

While the exact mechanisms underlying the biological activities of 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one are still under investigation, preliminary studies suggest that it may interact with DNA and inhibit topoisomerase enzymes involved in DNA replication and repair processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.